![molecular formula C9H13N2O4+ B14756394 [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium is a chemical compound with significant interest in various scientific fields. This compound features a nitrophenyl group attached to a propan-2-yl backbone, which is further substituted with hydroxyl groups and an ammonium ion. Its unique structure allows it to participate in various chemical reactions and makes it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and dihydroxyacetone.
Condensation Reaction: The first step involves a condensation reaction between 4-nitrobenzaldehyde and dihydroxyacetone in the presence of a suitable catalyst, such as an acid or base, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to accelerate the reaction and reduce by-products.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds like ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
類似化合物との比較
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium can be compared with similar compounds to highlight its uniqueness:
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: Similar structure but with an acetamide group instead of an ammonium ion.
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]chloride: Contains a chloride ion instead of an ammonium ion.
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]sulfate: Features a sulfate group in place of the ammonium ion.
特性
分子式 |
C9H13N2O4+ |
|---|---|
分子量 |
213.21 g/mol |
IUPAC名 |
[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/p+1/t8-,9-/m1/s1 |
InChIキー |
OCYJXSUPZMNXEN-RKDXNWHRSA-O |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)[NH3+])O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(C(CO)[NH3+])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


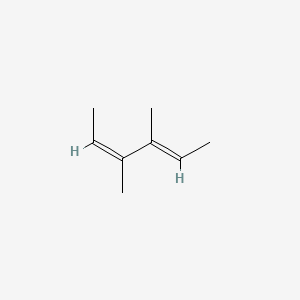

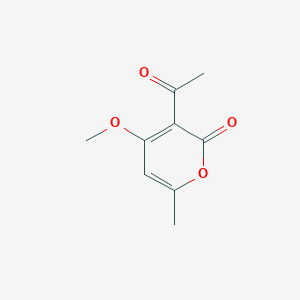
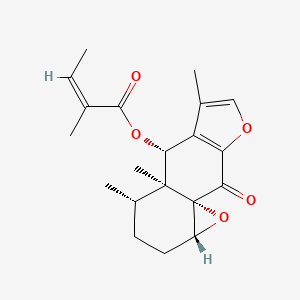
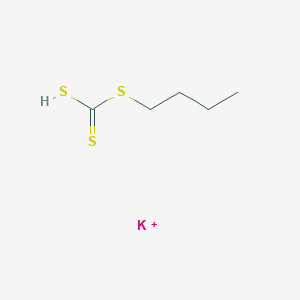
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
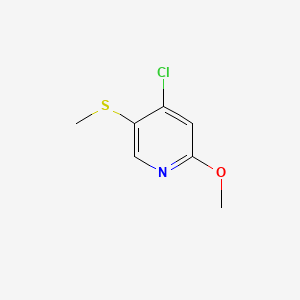
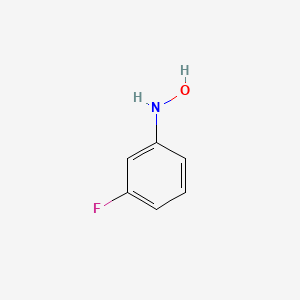
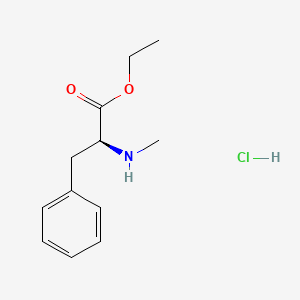



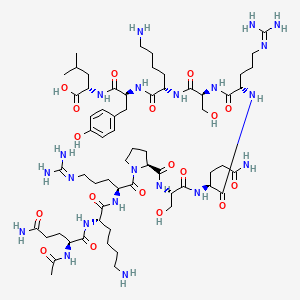
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
